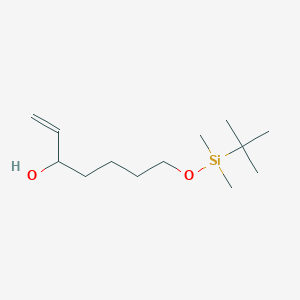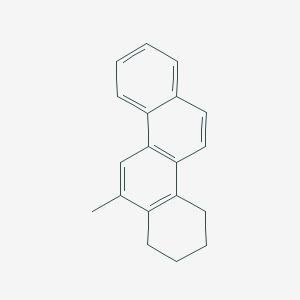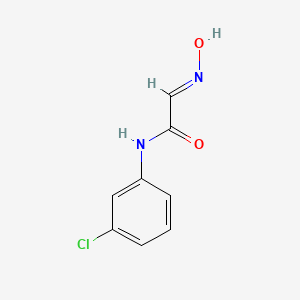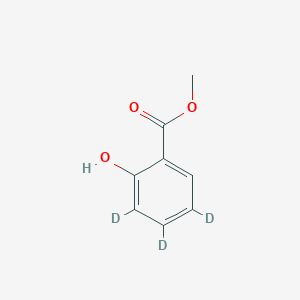
Methyl salicylate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl salicylate, also known as the oil of wintergreen or wintergreen oil, is an organic compound with the formula C8H8O3 . It is the methyl ester of salicylic acid . It is a colorless, viscous liquid with a sweet, fruity odor reminiscent of root beer . It is produced by many species of plants, particularly wintergreens . It is also produced synthetically and used as a fragrance and as a flavoring agent . Methyl salicylate-d3 has a molecular weight of 156.17 .
Synthesis Analysis
Methyl salicylate can be synthesized via the hydroxylation of benzoic acid by a cytochrome P450 followed by methylation by a methylase enzyme . A three-step synthesis process has also been used to create methyl salicylate, which includes a Grignard reaction, deprotection of ether using thiophenol and potassium carbonate yielding an alcohol, and synthesis of an ester from carboxylic acid using salicylic acid and methanol .Molecular Structure Analysis
The molecular structure of Methyl salicylate-d3 can be represented as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Methyl salicylate undergoes hydrolysis in the presence of H+ or OH- . In the experimental procedure, the methyl salicylate is first reacted with a concentrated NaOH solution to give compound Y, which is then converted into compound X by adding a sulfuric acid (H2SO4) solution .Physical And Chemical Properties Analysis
Methyl salicylate is a colorless liquid with a sweet, rooty odor . It has a density of 1.174 g/cm3, a melting point of -8.6 °C, and a boiling point of 222 °C . It is soluble in water and miscible in organic solvents .科学研究应用
Therapeutic Effect in Arthritis : Methyl salicylate 2‐O‐β‐d‐lactoside (MSL), chemically similar to salicylic acid, has been studied for its therapeutic effects in mice with collagen-induced arthritis. This study suggests its potential in treating arthritis-related conditions (Xin et al., 2014).
Plant Pathogen Resistance : Methyl salicylate acts as a volatile compound produced by plants in response to pathogens, such as the tobacco mosaic virus. It plays a role in activating disease resistance and defense-related genes in neighboring plants (Shulaev et al., 1997).
Chemical Warfare Agent Simulant : It has been used as a simulant for volatile lipophilic compounds like sulphur mustard in human-volunteer decontamination studies. An improved GC-MS/MS method for analyzing methyl salicylate in human skin and hair samples was developed for these studies (James et al., 2019).
Toxicity Assessment for Oral Exposure : Methyl salicylate has been assessed for toxicity following oral exposure. This compound is found in products such as chewing gum, baked goods, and tobacco products. The study provides insights into the safe levels of exposure (Greene et al., 2017).
Insect Control : Methyl salicylate has been shown to play a role in interplant communication, reducing colonization density of aphids in crops. This makes it a potential tool for pest control in agriculture (Norin, 2001).
Selective Methylation Agent : It is used as a selective and inexpensive methylating agent for the esterification of carboxylic acids, demonstrating its importance in synthetic organic chemistry (Chen et al., 2013).
Topical Delivery in Medicine : Methyl salicylate is widely used for its keratolytic and anti-inflammatory actions. Various strategies to enhance its skin permeation for medical applications have been explored (Yeoh & Goh, 2021).
Decarboxylation Mechanism Study : A density functional theory (DFT) study explored the mechanisms of the acid-catalyzed decarboxylation reaction of salicylic acids, providing insights into the chemical processes involving methyl salicylate (Hu et al., 2016).
Biological Marker Detection : Methyl salicylate is identified as a marker chemical released by plants under stress, such as fungal pathogen infection. Its detection can aid in early identification of plant diseases, important for agriculture (Fang et al., 2016).
安全和危害
未来方向
Salicylic acid and methyl salicylate are widely used topical salicylates for keratolytic and anti-inflammatory actions, respectively . The current review summarizes both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds . The formulation design of topical salicylic acid targets the drug retention in and on the skin based on the different indications including keratolytic, antibacterial, and photoprotective actions .
属性
IUPAC Name |
methyl 3,4,5-trideuterio-2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWPMRLSEDHDFF-UHQGOLLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1)C(=O)OC)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl salicylate-d3 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

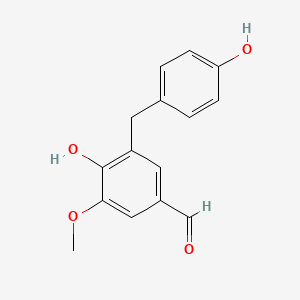
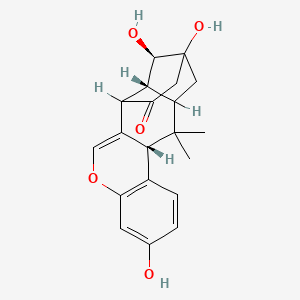
![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridy](/img/no-structure.png)
